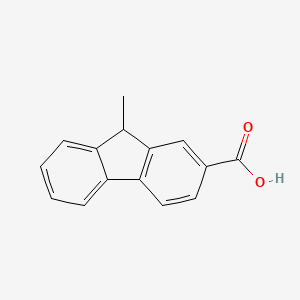

![molecular formula C24H16Cl2F3N5OS B11973828 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a trifluoromethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the chlorophenyl groups, and the final coupling with the trifluoromethylphenyl group.

Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.

Coupling with Trifluoromethylphenyl Group: The final step involves the coupling of the triazole intermediate with the trifluoromethylphenyl group using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-{[4,5-Bis(4-chlorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluormethyl)phenyl]methylidene}acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Verbindung kann je nach Reaktionsbedingungen und verwendeten Reagenzien nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Halogenierungsmittel, Nukleophile und Elektrophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu den entsprechenden Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

2-{[4,5-Bis(4-chlorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluormethyl)phenyl]methylidene}acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird aufgrund ihrer einzigartigen Strukturmerkmale auf ihr Potenzial als antimikrobielles, antifungizides und Antikrebsmittel untersucht.

Materialwissenschaften: Sie wird für die Entwicklung fortschrittlicher Materialien, einschließlich Polymere und Beschichtungen, aufgrund ihrer Stabilität und Reaktivität untersucht.

Biologische Studien: Die Verbindung wird in biologischen Studien verwendet, um ihre Wechselwirkungen mit verschiedenen Biomolekülen und ihr Potenzial als therapeutisches Mittel zu verstehen.

Wirkmechanismus

Der Wirkmechanismus von 2-{[4,5-Bis(4-chlorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluormethyl)phenyl]methylidene}acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen oder zelluläre Prozesse stören, was zu den beobachteten biologischen Wirkungen führt. Die genauen beteiligten molekularen Ziele und Wege sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazol-Derivate: Diese Verbindungen teilen sich die Triazolringstruktur und zeigen ähnliche biologische Aktivitäten.

Chlorphenylverbindungen: Verbindungen mit Chlorphenylgruppen sind für ihre antimikrobiellen und antifungiziden Eigenschaften bekannt.

Trifluormethylphenylverbindungen: Diese Verbindungen werden aufgrund ihrer Stabilität und Reaktivität in verschiedenen chemischen Reaktionen untersucht.

Einzigartigkeit

2-{[4,5-Bis(4-chlorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluormethyl)phenyl]methylidene}acetohydrazid ist aufgrund der Kombination seiner strukturellen Merkmale, einschließlich des Triazolrings, der Chlorphenylgruppen und der Trifluormethylphenylgruppe, einzigartig. Diese Kombination verleiht der Verbindung einzigartige chemische und biologische Eigenschaften, was sie zu einem wertvollen Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht.

Eigenschaften

Molekularformel |

C24H16Cl2F3N5OS |

|---|---|

Molekulargewicht |

550.4 g/mol |

IUPAC-Name |

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |

InChI |

InChI=1S/C24H16Cl2F3N5OS/c25-18-7-3-16(4-8-18)22-32-33-23(34(22)20-11-9-19(26)10-12-20)36-14-21(35)31-30-13-15-1-5-17(6-2-15)24(27,28)29/h1-13H,14H2,(H,31,35)/b30-13+ |

InChI-Schlüssel |

FBOYNMQJJQFPAF-VVEOGCPPSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(F)(F)F |

Kanonische SMILES |

C1=CC(=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11973750.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)

![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973786.png)

![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)

![2-(Naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973798.png)

![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)

![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)